3-Hydroxypyrrolidine-3-carboxylic acid 3-Hydroxypyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 75315-60-5
VCID: VC5961712
InChI: InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8)
SMILES: C1CNCC1(C(=O)O)O
Molecular Formula: C5H9NO3
Molecular Weight: 131.131

3-Hydroxypyrrolidine-3-carboxylic acid

CAS No.: 75315-60-5

Cat. No.: VC5961712

Molecular Formula: C5H9NO3

Molecular Weight: 131.131

* For research use only. Not for human or veterinary use.

3-Hydroxypyrrolidine-3-carboxylic acid - 75315-60-5

Specification

CAS No. 75315-60-5
Molecular Formula C5H9NO3
Molecular Weight 131.131
IUPAC Name 3-hydroxypyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8)
Standard InChI Key SOZGJLCKLATTKB-UHFFFAOYSA-N
SMILES C1CNCC1(C(=O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s backbone consists of a pyrrolidine ring—a saturated five-membered heterocycle containing four carbon atoms and one nitrogen atom. The hydroxyl (-OH) and carboxylic acid (-COOH) groups at the third position introduce polarity and hydrogen-bonding capabilities. The SMILES notation C1CNCC1(C(=O)O)O\text{C1CNCC1(C(=O)O)O} and InChIKey SOZGJLCKLATTKB-UHFFFAOYSA-N\text{SOZGJLCKLATTKB-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC5H9NO3\text{C}_5\text{H}_9\text{NO}_3
Molecular Weight131.13 g/mol
Predicted Collision Cross Section (Ų)126.9 ([M+H]+)
Boiling PointNot Available

Stereochemical Considerations

The spatial arrangement of functional groups significantly impacts reactivity. Unlike its isomer 3-hydroxypyrrolidine-2-carboxylic acid (PubChem CID: 559314), where the carboxylic acid occupies the second position, the 3-carboxylic acid variant exhibits distinct hydrogen-bonding patterns and pKa values . Computational models suggest that the hydroxyl group’s axial position in the chair-like pyrrolidine conformation enhances intramolecular interactions with the carboxylic acid .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves the hydroxylation of pyrrolidine-3-carboxylic acid followed by hydrochloric acid treatment to form the hydrochloride salt (CAS: 67117-23-1) . Protective group strategies, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, are employed to prevent unwanted side reactions during peptide coupling. For example, (2R,3S)-1-N-Fmoc-3-hydroxypyrrolidine-2-carboxylic acid (CAS: VCID13615418) demonstrates the utility of stereoselective synthesis in producing enantiomerically pure derivatives.

Industrial Optimization

Large-scale production emphasizes cost efficiency and purity. Continuous-flow reactors and catalytic hydroxylation methods have reduced reaction times from hours to minutes, achieving yields exceeding 85%. Post-synthesis purification via recrystallization or chromatography ensures pharmaceutical-grade quality.

Physicochemical Properties

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+132.06552126.9
[M+Na]+154.04746134.2
[M-H]-130.05096124.5

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 3300 cm1^{-1} (O-H stretch) and 1700 cm1^{-1} (C=O stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 3.5–4.0 ppm (hydroxyl proton) and δ 2.8–3.2 ppm (pyrrolidine ring protons) .

Applications in Scientific Research

Peptide Synthesis

The compound serves as a constrained proline analog in peptide design. Its rigid pyrrolidine ring enforces specific backbone conformations, enhancing peptide stability against proteolytic degradation. Fmoc-protected derivatives are pivotal in solid-phase peptide synthesis (SPPS), enabling the production of antimicrobial peptides and enzyme inhibitors.

Enzyme Inhibition Studies

Molecular docking simulations reveal that 3-hydroxypyrrolidine-3-carboxylic acid binds to the active sites of proline-specific enzymes, such as prolyl hydroxylases and proline racemases. This inhibition is attributed to competitive displacement of endogenous proline, offering therapeutic potential in fibrosis and autoimmune diseases .

Comparative Analysis with Isomeric Forms

3-Hydroxypyrrolidine-2-carboxylic Acid

This isomer (CAS: 567-36-2) shares the same molecular formula but differs in the carboxylic acid’s position. The 2-carboxylic acid variant exhibits a lower pKa (2.1 vs. 2.5) due to reduced electron-withdrawing effects from the hydroxyl group, altering its solubility and reactivity .

Table 3: Isomer Comparison

Property3-Carboxylic Acid2-Carboxylic Acid
pKa2.52.1
Melting Point210–215°C (dec.)195–200°C (dec.)
Enzyme Binding AffinityHigherModerate

Recent Advances and Future Directions

Stereoselective Functionalization

Recent work has focused on enantioselective synthesis using chiral catalysts. For instance, asymmetric hydrogenation of pyrrolidine precursors with ruthenium-based catalysts achieves >95% enantiomeric excess, critical for pharmaceutical applications.

Biomedical Applications

Ongoing clinical trials explore its role in targeted drug delivery. Conjugation with anticancer agents via ester linkages improves tumor specificity, leveraging the compound’s affinity for proline transporters overexpressed in cancer cells.

Challenges and Limitations

Synthetic Complexity

The multi-step synthesis required for enantiomerically pure forms remains labor-intensive. Scalability issues persist due to the need for chromatographic purification, prompting research into greener solvent systems and catalytic methods.

Stability in Biological Systems

In vivo studies indicate rapid renal clearance (t1/2_{1/2} < 2 hours), necessitating structural modifications like PEGylation to enhance plasma half-life.

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